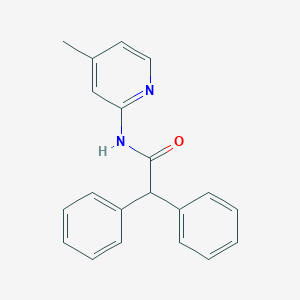![molecular formula C24H18N2O3 B270311 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB), also known as Akt. This molecule has been extensively studied due to its potential applications in cancer treatment and other diseases.
Mécanisme D'action
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits Akt activity by binding to the ATP-binding site of the kinase domain, thereby preventing its activation. Akt plays a key role in cell survival and proliferation by phosphorylating various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one leads to decreased phosphorylation of these targets, resulting in inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as mentioned earlier. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key process in tumor growth and metastasis. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its potential toxicity, as inhibition of Akt activity can also affect normal cells and lead to adverse effects. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more potent and selective Akt inhibitors, which can improve the efficacy and reduce the toxicity of these inhibitors. Another direction is the investigation of the role of Akt in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of Akt inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may provide a more effective treatment strategy for cancer.
Méthodes De Synthèse
The synthesis of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylboronic acid in the presence of a palladium catalyst to form 4-(2-furyl)-4-methylbenzonitrile. This intermediate is then reacted with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a base to form the desired product, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.
Applications De Recherche Scientifique
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in cancer treatment. Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.
Propriétés
Nom du produit |
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one |
|---|---|
Formule moléculaire |
C24H18N2O3 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
6-[4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C24H18N2O3/c1-15-4-6-16(7-5-15)19-12-18(22-3-2-10-28-22)13-20(25-19)17-8-9-23-21(11-17)26-24(27)14-29-23/h2-13H,14H2,1H3,(H,26,27) |
Clé InChI |
SRPHKODYOCFTBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B270243.png)
![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)